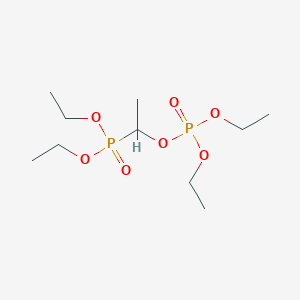
1-Ethyl-2,3,4-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2,3,4-trimethoxybenzene is an organic compound with the molecular formula C11H16O3 It is a derivative of trimethoxybenzene, where an ethyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3,4-trimethoxybenzene can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form 1,2,3-trimethoxybenzene, which can then be further ethylated to produce this compound .
Industrial Production Methods: For industrial-scale production, the synthesis process can be optimized by using efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of phase-transfer catalysts and controlled temperature conditions can enhance the efficiency of the methylation and ethylation reactions .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-2,3,4-trimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly employed.
Major Products:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents onto the benzene ring.
Aplicaciones Científicas De Investigación
1-Ethyl-2,3,4-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism by which 1-ethyl-2,3,4-trimethoxybenzene exerts its effects involves interactions with molecular targets and pathways. For instance, its derivatives have been shown to inhibit specific enzymes or receptors, leading to biological effects such as anti-inflammatory or anticancer activities. The compound can modulate signaling pathways and affect cellular processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
1,2,3-Trimethoxybenzene: Similar in structure but lacks the ethyl group.
1,2,4-Trimethoxybenzene: Differently substituted, with methoxy groups at positions 1, 2, and 4.
1,3,5-Trimethoxybenzene: Another isomer with methoxy groups at positions 1, 3, and 5.
Uniqueness: 1-Ethyl-2,3,4-trimethoxybenzene is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
50564-22-2 |
|---|---|
Fórmula molecular |
C11H16O3 |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1-ethyl-2,3,4-trimethoxybenzene |
InChI |
InChI=1S/C11H16O3/c1-5-8-6-7-9(12-2)11(14-4)10(8)13-3/h6-7H,5H2,1-4H3 |
Clave InChI |
IOKYJOMQPTVYKU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[(2-fluorophenyl)methyl]piperidin-3-ol](/img/structure/B14146450.png)
![2,4-Dimethylthieno[3,2-d]pyrimidine](/img/structure/B14146461.png)
![2-[[2-(4-Bromophenyl)-2-oxoethyl]thio]acetic acid](/img/structure/B14146462.png)

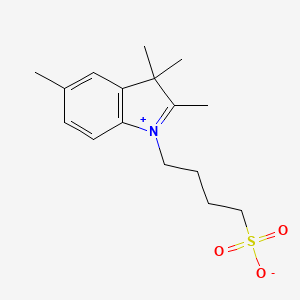


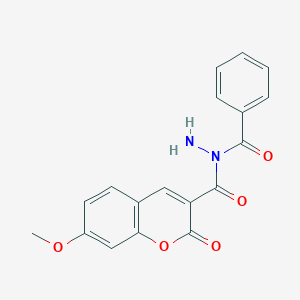
![5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14146508.png)
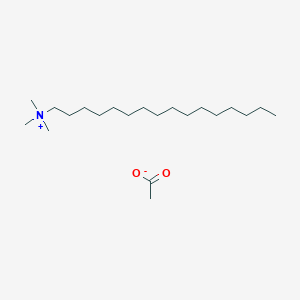

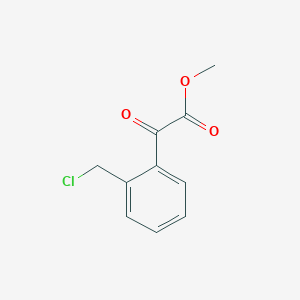
![N-methyl-2-oxo-2-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]acetamide](/img/structure/B14146535.png)
